molecular formula C15H11N3O3S B5637062 n-(2-methylbenzo[d]thiazol-6-yl)-4-nitrobenzamide

n-(2-methylbenzo[d]thiazol-6-yl)-4-nitrobenzamide

Cat. No.: B5637062
M. Wt: 313.3 g/mol
InChI Key: DVJDZLANQYACDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-622192 typically involves the following steps:

Industrial Production Methods: Industrial production of WAY-622192 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions: WAY-622192 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzothiazoles: From electrophilic substitution reactions.

    Carboxylic Acids and Amines: From hydrolysis of the amide bond.

Scientific Research Applications

WAY-622192 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-622192 involves its interaction with specific molecular targets. The compound is known to:

Comparison with Similar Compounds

WAY-622192 can be compared with other similar compounds, such as:

    N-(2-methyl-1,3-benzothiazol-6-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-methyl-1,3-benzothiazol-6-yl)-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

Uniqueness: WAY-622192 is unique due to its specific combination of a benzothiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-16-13-7-4-11(8-14(13)22-9)17-15(19)10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJDZLANQYACDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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